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Cat. No.: B1139463 Get Quote

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral

therapy (ART) for HIV infection. While older NRTIs are known mitochondrial toxins, primarily

due to their inhibition of mitochondrial DNA polymerase γ (Pol-γ), tenofovir exhibits a

significantly lower potential for inducing mitochondrial dysfunction.[1][2] Its active metabolite,

tenofovir diphosphate (TFV-DP), is a weak inhibitor of Pol-γ.[1] However, studies suggest that

at high concentrations, tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, can impact

mitochondrial function through alternative mechanisms, particularly in renal proximal tubule

cells where the drug accumulates.[3][4] The primary mechanisms investigated include direct

inhibition of respiratory chain complexes, mild induction of oxidative stress, and initiation of

apoptotic pathways.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and

conceptual frameworks for studying the effects of tenofovir on mitochondrial function, tailored

for researchers in drug development and cellular biology.

Key Mechanisms of Tenofovir-Associated
Mitochondrial Effects

Inhibition of DNA Polymerase γ (Pol-γ): The classical mechanism for NRTI toxicity involves

the inhibition of Pol-γ, the sole enzyme responsible for replicating mitochondrial DNA

(mtDNA).[1][7] This leads to mtDNA depletion, impaired synthesis of essential respiratory
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chain subunits, and subsequent mitochondrial dysfunction.[7] Tenofovir is considered a weak

inhibitor of Pol-γ compared to other NRTIs like zalcitabine (ddC) or didanosine (ddI).[1][2][7]

Inhibition of Respiratory Chain Complexes: Recent evidence points to a more direct effect of

TDF on the oxidative phosphorylation (OXPHOS) system. Specifically, the active metabolite

of tenofovir has been shown to inhibit Complex V (ATP synthase), leading to a decrease in

ATP-linked respiration and cellular ATP levels without significantly affecting mtDNA content in

short-term exposures.[5][8]

Oxidative Stress and Apoptosis: Mitochondrial dysfunction can lead to the overproduction of

reactive oxygen species (ROS), causing oxidative damage.[4] Studies have shown that

tenofovir can increase mitochondrial superoxide production.[4] This oxidative stress, coupled

with energy depletion, can trigger programmed cell death (apoptosis) through the

mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[6]

Data Presentation: Quantitative Effects of Tenofovir
and Other NRTIs
Table 1: Comparative Effects of NRTIs on Mitochondrial DNA (mtDNA) Content in Various Cell

Types.
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Drug Cell Type
Concentrati
on (μM)

Treatment
Duration

mtDNA
Content (%
of Control)

Reference

Tenofovir HepG2 300 9 days ~100% [1]

Tenofovir SkMCs 300 18 days ~100% [1]

Tenofovir RPTECs 300 21 days
Minimal

change
[1]

Zalcitabine

(ddC)
HepG2 3 9 days ~10% [1]

Didanosine

(ddI)
HepG2 300 9 days ~0% [1]

Zidovudine

(ZDV)
HepG2 300 9 days ~75% [1]

| Tenofovir Disoproxil (TDF) | RPTEC/TERT1 | - | 24 hours | No reduction |[5] |

Table 2: Effects of NRTIs on Lactic Acid Production.

Drug Cell Type
Concentrati
on (μM)

Treatment
Duration

Lactate
Production
(% of
Control)

Reference

Tenofovir HepG2 300 3 days 101% [1]

Tenofovir SkMCs 300 6 days 116% [1]

Zidovudine

(ZDV)
HepG2 300 3 days 207% [1]

Zidovudine

(ZDV)
SkMCs 300 6 days 291% [1]

| Zalcitabine (ddC) | HepG2 | 30 | 3 days | 133% |[1] |
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Table 3: Effect of Tenofovir Disoproxil Fumarate (TDF) on Mitochondrial Respiration in

RPTEC/TERT1 Cells (24h Treatment).

Parameter Control 300 µM TDF 500 µM TDF Reference

Basal

Respiration
~100% Decreased

Significantly
Decreased

[5][8]

ATP-Linked

Respiration
~100% Decreased

Significantly

Decreased
[5][8]

Maximal

Respiration
~100% Well preserved Well preserved [5][8]

| Spare Respiratory Capacity | ~100% | Well preserved | Well preserved |[5][8] |

Visualizing Mechanisms and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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